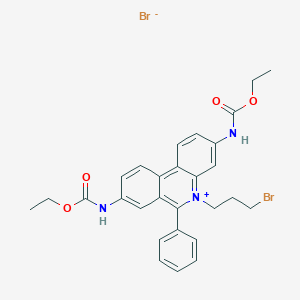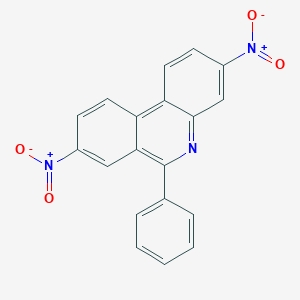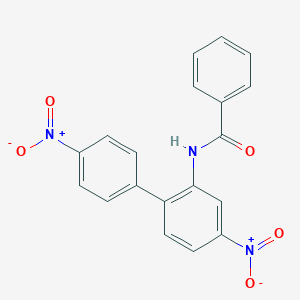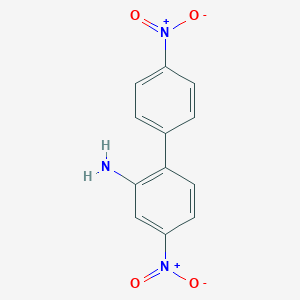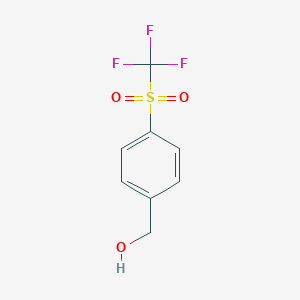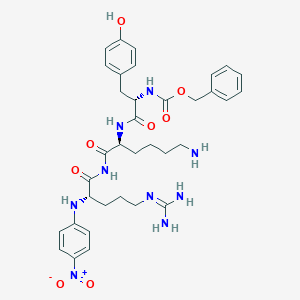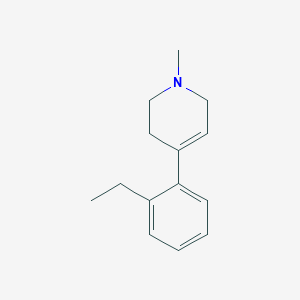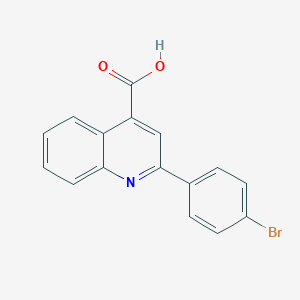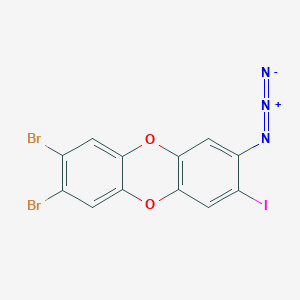
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin (AIDD) is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. AIDD is a halogenated dibenzo-1,4-dioxin derivative that contains both iodine and azide functional groups. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Aplicaciones Científicas De Investigación
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential in various scientific research applications. One of the most promising applications is in the field of photoaffinity labeling. This compound can be used as a photoaffinity label for the identification and isolation of protein targets. This compound can also be used in the development of new drugs and therapies. This compound has shown potential as an anticancer agent, and its mechanism of action is currently being studied.
Mecanismo De Acción
The mechanism of action of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin is not fully understood. However, it is believed that the compound interacts with cellular proteins and DNA through its azide and iodine functional groups. This compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes. In vivo studies have shown that this compound can reduce tumor growth in mice. However, the compound has also been shown to have toxic effects on certain cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has several advantages for lab experiments. It is a highly specific and potent compound that can be used in small quantities. It is also easy to synthesize using various methods. However, the compound has some limitations. It is highly reactive and can be toxic to certain cells and tissues. It also requires special handling and storage conditions.
Direcciones Futuras
There are several future directions for 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin research. One direction is the development of new drugs and therapies based on the compound. This compound has shown potential as an anticancer agent, and its mechanism of action is currently being studied. Another direction is the identification and isolation of protein targets using this compound as a photoaffinity label. This could lead to the discovery of new drug targets and pathways. Further studies are also needed to determine the toxicity and safety of this compound in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. The compound has been synthesized using various methods and has shown promising results in various scientific applications. This compound has potential as an anticancer agent and can be used as a photoaffinity label for the identification and isolation of protein targets. However, further studies are needed to determine the mechanism of action, toxicity, and safety of the compound.
Métodos De Síntesis
The synthesis of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,3-dibromo-7,8-dimethoxydibenzo-1,4-dioxin with sodium azide and iodine in the presence of a catalyst. This method yields this compound with a purity of over 95%. Other methods include the use of halogen exchange reactions and palladium-catalyzed cross-coupling reactions.
Propiedades
Número CAS |
106463-72-3 |
|---|---|
Fórmula molecular |
C12H4Br2IN3O2 |
Peso molecular |
508.89 g/mol |
Nombre IUPAC |
2-azido-7,8-dibromo-3-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2IN3O2/c13-5-1-9-10(2-6(5)14)20-12-4-8(17-18-16)7(15)3-11(12)19-9/h1-4H |
Clave InChI |
WIBBBXXFUWDSSZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Br)Br)I)N=[N+]=[N-] |
SMILES canónico |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Br)Br)I)N=[N+]=[N-] |
Otros números CAS |
106463-72-3 |
Sinónimos |
2-azido-3-(125I)iodo-7,8-dibromodibenzo-p-dioxin 2-azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin 2-azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin, 125I-labeled 2-azido-3-iodo-7,8-dibromodibenzo-p-dioxin AIBr2DD AIDB-dioxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)


